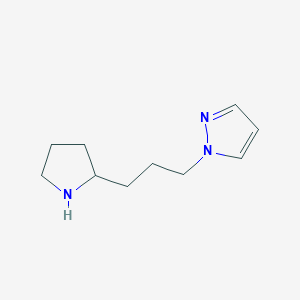

1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-pyrrolidin-2-ylpropyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-4-10(11-6-1)5-2-8-13-9-3-7-12-13/h3,7,9-11H,1-2,4-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZHSKLHRHWZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Spectroscopic Elucidation of 1 3 Pyrrolidin 2 Yl Propyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals is the primary objective.

To achieve an unambiguous assignment of the ¹H and ¹³C NMR spectra of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole, a suite of multi-dimensional NMR experiments would be employed.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the propyl chain protons, and the pyrrolidine (B122466) ring protons. The pyrazole protons would appear in the aromatic region (typically δ 7.5-6.0 ppm). The protons of the propyl chain and the pyrrolidine ring would be found in the aliphatic region (typically δ 4.5-1.5 ppm).

¹³C NMR: The carbon spectrum would display ten unique signals corresponding to each carbon atom in the molecule. The pyrazole carbons would resonate in the downfield region (δ 140-100 ppm), while the aliphatic carbons of the propyl and pyrrolidine moieties would be in the upfield region (δ 60-20 ppm).

COSY (Correlation Spectroscopy): This 2D experiment would reveal ¹H-¹H coupling networks. It would be crucial for tracing the connectivity within the propyl chain and the pyrrolidine ring. For instance, the correlation between the N-CH₂ of the propyl chain and the adjacent CH₂ group would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the definitive assignment of each carbon signal based on the assignment of its attached proton.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrazole-H3 | ~7.5 | ~139 | C5, Propyl-CH₂ |

| Pyrazole-H4 | ~6.2 | ~105 | C3, C5 |

| Pyrazole-H5 | ~7.3 | ~128 | C3, C4, Propyl-CH₂ |

| Propyl-CH₂-N(pyrazole) | ~4.2 | ~48 | Pyrazole-C5, Propyl-CH₂ |

| Propyl-CH₂ | ~2.0 | ~30 | Propyl-CH₂, Pyrrolidine-C2 |

| Propyl-CH₂-C(pyrrolidine) | ~1.8 | ~35 | Pyrrolidine-C2, Pyrrolidine-C5 |

| Pyrrolidine-H2 | ~3.0 | ~60 | Propyl-CH₂, Pyrrolidine-C3, Pyrrolidine-C5 |

| Pyrrolidine-H3 | ~1.9 | ~25 | Pyrrolidine-C2, Pyrrolidine-C4 |

| Pyrrolidine-H4 | ~1.7 | ~24 | Pyrrolidine-C3, Pyrrolidine-C5 |

| Pyrrolidine-H5 | ~2.9 | ~46 | Pyrrolidine-C2, Pyrrolidine-C4, Propyl-CH₂ |

The pyrrolidine ring is known to exist in various puckered conformations (envelope and twist) that can interconvert. acs.orgfrontiersin.org Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, would provide insight into the energy barriers of these conformational changes. At low temperatures, the interconversion may become slow on the NMR timescale, leading to the observation of separate signals for the axial and equatorial protons of the pyrrolidine ring. Line shape analysis of the temperature-dependent spectra would allow for the calculation of the activation energy (ΔG‡) for the ring-flipping process.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. NOESY would be invaluable for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations between the protons of the propyl chain and specific protons on the pyrrolidine ring would help define the spatial arrangement of the side chain relative to the ring.

Chiral Shift Reagents: Since the compound is chiral (due to the stereocenter at C2 of the pyrrolidine ring), the use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃) could be employed to separate the NMR signals of the two enantiomers in a racemic mixture. rsc.org This would allow for the determination of enantiomeric purity and could potentially aid in the assignment of absolute configuration when combined with other techniques.

Single-Crystal X-ray Diffraction Analysis of Solid-State Structure

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound or a salt thereof could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. ualberta.carsc.org This information would reveal the exact conformation of the pyrrolidine ring and the orientation of the propyl-pyrazole substituent in the solid state. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions such as hydrogen bonding (e.g., involving the pyrrolidine N-H) and van der Waals forces that govern the solid-state architecture.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For C₁₀H₁₇N₃, the expected exact mass would be determined to within a few parts per million, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. The molecule would likely fragment at the weakest bonds, providing further structural confirmation. Expected fragmentation patterns would include:

Cleavage of the C-C bond between the propyl chain and the pyrrolidine ring, leading to the formation of a pyrrolidinyl-containing fragment and a pyrazole-propyl fragment.

Fragmentation within the pyrrolidine ring.

Loss of the propyl chain from the pyrazole ring.

Predicted HRMS Fragmentation Data:

| Fragment Ion (m/z) | Proposed Structure |

| [M+H]⁺ | C₁₀H₁₈N₃⁺ |

| [M - C₄H₈N]⁺ | C₆H₁₀N₂⁺ (Pyrazole-propyl fragment) |

| [C₄H₁₀N]⁺ | Pyrrolidinyl-methyl fragment |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the pyrrolidine ring (around 3300-3400 cm⁻¹), C-H stretches of the aromatic pyrazole and aliphatic chains (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations (around 1000-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring, which are often weak in the IR spectrum. The combination of IR and Raman data would provide a more complete vibrational profile of the molecule.

Predicted Vibrational Spectroscopy Data:

| Functional Group | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| N-H Stretch (Pyrrolidine) | 3300 - 3400 | Weak |

| C-H Stretch (Aromatic) | 3050 - 3150 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C/C=N Stretch (Pyrazole) | 1500 - 1600 | Strong |

| CH₂ Bend | 1450 - 1470 | Medium |

| C-N Stretch | 1000 - 1200 | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable)

A comprehensive search of scientific literature and spectroscopic databases did not yield specific studies on the chiroptical properties of this compound. Consequently, there is no published data available regarding the use of techniques such as Electronic Circular Dichroism (ECD) to determine the absolute configuration of its chiral center in the pyrrolidine ring.

While chiroptical methods are powerful tools for establishing the absolute stereochemistry of chiral molecules, their application to this particular compound has not been reported. For related heterocyclic systems, such as 1,6,7-trisubstituted 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, a clear correlation between the absolute configuration and chiroptical properties has been established through a combination of ECD, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR), and X-ray diffraction. nih.gov In those cases, the sign of the specific rotation and the features of the ECD spectra were successfully used to assign the absolute configuration at the stereogenic centers. nih.gov

However, without experimental ECD spectra or computational studies specifically for this compound, any discussion on its absolute configuration via this method would be purely speculative. The determination of its absolute configuration would require either a dedicated chiroptical study or an asymmetric synthesis from a starting material of known configuration.

Computational and Theoretical Investigations of 1 3 Pyrrolidin 2 Yl Propyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties of molecules. For pyrazole (B372694) derivatives, these methods elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the ground state properties of pyrazole-containing compounds. DFT calculations can predict molecular geometries, vibrational frequencies, and other electronic properties with a high degree of accuracy. nih.gov For instance, studies on similar pyrazole derivatives often utilize the B3LYP functional with a 6-31G(d) basis set to optimize the molecular geometry and calculate electronic properties. nih.gov These calculations help in understanding the stability and reactivity of the molecule. researchgate.net The insights gained from DFT studies are valuable for interpreting experimental data and for designing new molecules with desired properties. researchgate.net

Table 1: Representative DFT-Calculated Properties for Pyrazole Derivatives

| Calculated Property | Typical Values for Pyrazole Derivatives | Significance |

| Total Energy (Hartree) | Varies based on basis set and functional | Indicates the relative stability of different conformations. |

| Dipole Moment (Debye) | ~2-5 D | Reflects the overall polarity of the molecule. |

| HOMO-LUMO Gap (eV) | ~4-6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

Note: The values presented are illustrative and based on typical findings for pyrazole derivatives in computational studies. Actual values for 1-(3-(pyrrolidin-2-yl)propyl)-1H-pyrazole would require specific calculations.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The HOMO is the region from which electrons are most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the region most likely to accept electrons, indicating susceptibility to nucleophilic attack. rjpbcs.com

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. rjpbcs.com It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often associated with negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. rjpbcs.commdpi.com Conversely, the hydrogen atoms attached to the rings often exhibit positive potential. rjpbcs.com This analysis is instrumental in predicting how the molecule will interact with other molecules, including biological targets. rjpbcs.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pyrrolidine (B122466) ring and the propyl linker in this compound gives rise to multiple possible conformations. Understanding these conformations and their relative energies is essential for a complete picture of the molecule's behavior.

The presence of nitrogen atoms in both the pyrazole and pyrrolidine rings, particularly the secondary amine in the pyrrolidine ring, allows for the formation of hydrogen bonds. These non-covalent interactions can occur between molecules of this compound, leading to self-association, or with other molecules in its environment. Computational studies can model these interactions to determine their strength and geometric preferences. For instance, intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates. nih.gov Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study these interactions in detail. researchgate.net

Reaction Mechanism Studies Related to Synthesis and Transformation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent transformations, theoretical studies can provide insights that are difficult to obtain through experiments alone.

The synthesis of pyrazoles often involves cyclocondensation reactions. mdpi.comnih.gov For example, a common route is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism and predicting the regioselectivity of the reaction. researchgate.net Similarly, for transformations of the target molecule, computational methods can be used to explore the feasibility of different reaction pathways and to predict the products of a given reaction.

Computational Elucidation of Transition States and Activation Energies

The study of chemical reactions involving this compound, such as its synthesis or degradation, can be significantly enhanced by computational methods. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. nih.govresearchgate.net This allows for the identification and characterization of transition states—the high-energy intermediates that connect reactants and products.

By calculating the geometry and energy of these transition states, researchers can determine the activation energy of a reaction. The activation energy is a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. For instance, in the synthesis of pyrazole derivatives, DFT calculations can be used to model the cycloaddition reaction pathways, identifying the most energetically favorable route. rsc.orgnih.gov Water molecules can play a crucial role by forming hydrogen bonds that stabilize transition states and lower the activation barriers. nih.gov

Table 1: Hypothetical Activation Energies for a Postulated Isomerization Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Pyrrolidine Ring Inversion | DFT (B3LYP) | 6-311++G(d,p) | PCM (Water) | 12.5 |

| Propyl Chain Rotation (C-C bond) | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 3.2 |

| Tautomerization of Pyrazole Ring | DFT (M06-2X) | cc-pVTZ | SMD (DMSO) | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Regioselectivity and Stereoselectivity Prediction in Synthetic Pathways

The synthesis of this compound can potentially yield multiple isomers. For example, the alkylation of a pyrazole ring can occur at different nitrogen atoms, leading to regioisomers. nih.gov Similarly, the pyrrolidine ring contains a chiral center at the 2-position, meaning its synthesis can produce different stereoisomers (enantiomers and diastereomers).

Computational chemistry provides a framework for predicting the likely outcome of such reactions. By calculating the energies of the different possible products and the transition states leading to them, the regioselectivity and stereoselectivity can be predicted. rsc.orgresearchgate.net For instance, in the synthesis of substituted pyrazoles, DFT calculations have been used to confirm the regioselectivity of cycloaddition reactions, with the results aligning well with experimental observations from 2D NMR techniques. rsc.org Theoretical studies on pyrazole derivatives have shown that the substitution pattern on the ring can influence the tautomeric equilibrium and, consequently, the regioselectivity of subsequent reactions. nih.gov

Table 2: Predicted Regioisomeric and Stereoisomeric Ratios for a Synthetic Step

| Synthetic Reaction | Isomeric Products | Computational Method | Predicted Ratio |

|---|---|---|---|

| N-alkylation of Pyrazole | 1,2-isomer vs 1,4-isomer | DFT (B3LYP/6-31G*) | 95 : 5 |

| Asymmetric reduction of a precursor | (S)-enantiomer vs (R)-enantiomer | CBS-QB3 | 98 : 2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly valuable for predicting the spectroscopic properties of molecules, which aids in their structural characterization. researchgate.netresearchgate.net Methods like DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (from Infrared spectroscopy). nih.govaps.org

The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For NMR, the gauge-including atomic orbital (GIAO) method is commonly used within a DFT framework to calculate the chemical shifts of ¹H and ¹³C nuclei with high accuracy. nih.govaps.org Discrepancies between calculated and experimental spectra can often be explained by factors such as solvent effects and intermolecular interactions, like hydrogen bonding. researchgate.net

For vibrational frequencies, DFT calculations can provide a complete vibrational spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The analysis of vibrational modes can help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) (DFT/B3LYP/6-311+G(d,p)) |

|---|---|

| Pyrazole C3 | 139.5 |

| Pyrazole C4 | 105.8 |

| Pyrazole C5 | 129.1 |

| Propyl C1 | 48.2 |

| Propyl C2 | 29.5 |

| Propyl C3 | 31.0 |

| Pyrrolidine C2 | 60.3 |

| Pyrrolidine C3 | 25.7 |

| Pyrrolidine C4 | 22.9 |

| Pyrrolidine C5 | 46.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, calculated for a representative structure in a vacuum.

Chemical Reactivity and Derivatization Strategies for 1 3 Pyrrolidin 2 Yl Propyl 1h Pyrazole

Reactions at the Pyrazole (B372694) Moiety

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its reactivity is characterized by a balance between the electron-donating and electron-withdrawing nature of the nitrogens. nih.gov This influences the regioselectivity of various transformations. nih.gov

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the pyrazole core. Due to the electronic properties of the pyrazole ring, these reactions typically occur at the C4 position, which is the most electron-rich carbon. scribd.comrrbdavc.org The N1-substituent and the electronic nature of the incoming electrophile can influence the reaction's feasibility and yield.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring is a common derivatization strategy. nih.gov Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent can be used to achieve C4-halogenation. nih.govbeilstein-journals.org For instance, the reaction of N-substituted pyrazoles with PhICl₂ and NH₄SCN can lead to 4-thiocyanated pyrazoles through an electrophilic mechanism. beilstein-journals.org

Nitration: Nitration of the pyrazole ring, typically achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro group (NO₂) at the C4 position. scribd.com This reaction proceeds via the nitronium ion (NO₂⁺) electrophile. scribd.com The resulting 4-nitropyrazole derivative can serve as a precursor for further modifications, such as reduction to an amino group.

Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloropyrazole derivative |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole derivative |

| Iodination | I₂ / Oxidizing Agent | C4 | 4-Iodopyrazole derivative |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole derivative |

While the N1 position of the pyrazole in the target molecule is already substituted with the 3-(pyrrolidin-2-yl)propyl chain, the pyridine-like N2 nitrogen atom remains available for functionalization. nih.gov This nitrogen is generally less nucleophilic than the pyrrolidine (B122466) nitrogen. However, under specific conditions, it can undergo reactions such as alkylation to form pyrazolium (B1228807) salts. rrbdavc.org The reaction with an alkyl halide would lead to the formation of a quaternary N1,N2-dialkylpyrazolium salt. rrbdavc.org Such modifications can significantly alter the electronic properties and solubility of the molecule.

The pyrazole ring can participate in cycloaddition reactions, although this is less common than substitution. beilstein-journals.org One of the most significant types is the [3+2] dipolar cycloaddition, often used in the synthesis of the pyrazole ring itself from precursors like diazocarbonyl compounds or nitrilimines. nih.govresearchgate.net For a pre-formed pyrazole like the one in our subject compound, it could potentially act as a dienophile or participate in other pericyclic reactions under specific thermal or photochemical conditions, though this is a more specialized area of its reactivity. The synthesis of pyrazoles via the cycloaddition of sydnones and alkynes is a known method. researchgate.net Copper-promoted aerobic oxidative [3+2] cycloadditions of hydrazines and propiolates also provide a regioselective route to polysubstituted pyrazoles. thieme-connect.com

Reactions at the Pyrrolidine Moiety

The pyrrolidine ring is a saturated, non-aromatic heterocycle. Its reactivity is centered on the secondary amine nitrogen and the adjacent C-H bonds. nih.gov

The secondary amine in the pyrrolidine ring is a key site for derivatization due to its nucleophilicity. A wide variety of functional groups can be introduced at this position.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU) readily forms the corresponding N-acylpyrrolidines (amides). researchgate.net This is a robust method to introduce a wide array of substituents.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction can be controlled to achieve mono-alkylation.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is an efficient method for introducing substituted alkyl groups onto the pyrrolidine nitrogen.

N-Arylation: The pyrrolidine nitrogen can undergo coupling reactions with aryl halides, typically catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination), to form N-arylpyrrolidines. researchgate.net

Table 2: Functionalization Reactions of the Pyrrolidine Nitrogen

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| N-Acylation | R-COCl or (R-CO)₂O | Acyl (R-CO-) |

| N-Sulfonylation | R-SO₂Cl | Sulfonyl (R-SO₂-) |

| N-Alkylation | R-X (Alkyl Halide) | Alkyl (R-) |

| Reductive Amination | RCHO / NaBH(OAc)₃ | Substituted Alkyl (R-CH₂-) |

The C2 position of the pyrrolidine ring in the parent compound is a chiral center. Reactions at the carbons of the pyrrolidine ring, particularly the α-carbons (C2 and C5), must consider the stereochemical outcome.

α-Functionalization: Direct functionalization of the α-C–H bond is a powerful strategy. nih.gov This can be achieved through deprotonation with a strong base to form an α-amino anion, which can then react with electrophiles. The stereoselectivity of this process can often be controlled by using chiral ligands. nih.gov Alternatively, redox-neutral methods using an oxidizing agent can generate an enamine or iminium ion intermediate in situ, which then reacts with a nucleophile. rsc.org

Stereoselective Reduction: If a derivative were created with a double bond within the pyrrolidine ring (e.g., a pyrroline), its subsequent reduction could be directed by the existing stereocenter at C2. Heterogeneous catalytic hydrogenation of substituted pyrroles is known to proceed with excellent diastereoselectivity, allowing for the creation of multiple new stereocenters. nih.gov

Ring-Expansion/Contraction: While more complex, cascade reactions can be initiated to alter the ring structure. For example, N-bromosuccinimide can induce an aziridine (B145994) ring expansion cascade to yield functionalized pyrrolidines with controlled diastereoselectivity. rsc.org

The development of stereoselective synthesis methods for pyrrolidine derivatives is a significant area of research, often employing chiral catalysts or starting from chiral precursors to achieve high enantiomeric purity. researchgate.netnih.govacs.orgmdpi.com

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions provide pathways to fundamentally alter the core scaffold of a molecule. While the pyrazole ring is an aromatic and generally stable heterocycle, the saturated pyrrolidine ring is more susceptible to cleavage under specific conditions.

Pyrrolidine Ring-Opening: The pyrrolidine ring, a saturated N-heterocycle, can potentially undergo ring-opening reactions. For instance, N-acylpyrrolidines can be cleaved reductively. More relevant to drug discovery, pyrrolidine-containing alkaloids have been subjects of ring-opening studies to create new scaffolds.

Pyrazole Rearrangements: The pyrazole ring itself is highly stable due to its aromaticity. wikipedia.org However, substituents on the pyrazole ring can undergo rearrangements. A notable example in related systems is the Dimroth rearrangement. More drastic transformations, such as thermal or photochemical rearrangements, could lead to isomers like imidazoles, though this typically requires significant energy input. In some complex heterocyclic systems incorporating pyrazole, ring-opening and recyclization sequences have been observed, for example, during the thermal treatment of certain spiro-pyrazole derivatives in the presence of reagents like sodium iodide. clockss.org

Transformations Involving the Propyl Linker

The three-carbon propyl chain that connects the pyrrolidine and pyrazole rings is a key site for introducing structural diversity. Its flexibility can be constrained through cyclization, and it can be adorned with various functional groups.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another without altering the carbon skeleton. fiveable.mesolubilityofthings.com While the parent compound 1-(3-(pyrrolidin-2-yl)propyl)-1H-pyrazole has a simple alkyl chain, derivatives bearing functional groups on this linker could be synthesized and subsequently modified. These FGIs are crucial for fine-tuning the physicochemical properties of the molecule. imperial.ac.ukub.edu

Key potential transformations include:

Oxidation/Reduction: An alcohol on the propyl chain could be oxidized to a ketone or aldehyde, which in turn could be a precursor for other reactions. Conversely, a carbonyl group could be reduced to a hydroxyl group. solubilityofthings.com

Substitution: A hydroxyl group could be converted into a good leaving group (like a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce halogens, azides, cyanides, or other moieties. ub.edu

Amine Formation: A hydroxyl group could be converted to an amine via a Mitsunobu reaction or by conversion to an alkyl halide followed by substitution with an azide (B81097) and subsequent reduction.

Table 1: Potential Functional Group Interconversions on a Propyl Linker Derivative

| Starting Functional Group (on Propyl Linker) | Reagents/Conditions | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| -CH(OH)- | PCC, CH₂Cl₂ | -C(O)- | Oxidation |

| -C(O)- | NaBH₄, MeOH | -CH(OH)- | Reduction |

| -CH(OH)- | 1. TsCl, Pyridine 2. NaCN, DMSO | -CH(CN)- | Nucleophilic Substitution |

| -CH₂-Br | NaN₃; then H₂, Pd/C | -CH₂-NH₂ | Substitution/Reduction |

The propyl linker can participate in intramolecular cyclization reactions to form novel bridged or fused bicyclic systems, thereby constraining the conformation of the molecule. Such reactions typically require the presence of appropriate functional groups on both the linker and one of the heterocyclic rings.

A potential strategy involves an intramolecular nucleophilic attack from one of the ring nitrogens onto an electrophilic center on the propyl chain (or vice versa). For instance, if a leaving group is installed at the terminal position of a substituent on the pyrrolidine nitrogen, the pyrazole nitrogen could act as a nucleophile, leading to a bridged system. The construction of pyrrolidines and other N-heterocycles through intramolecular cyclization is a well-established strategy in organic synthesis. nih.govorganic-chemistry.org

Design and Synthesis of Novel Pyrrolidine-Pyrazole Hybrid Derivatives

The combination of pyrrolidine and pyrazole rings in a single molecule creates a "hybrid" scaffold. nih.govnih.gov The design and synthesis of derivatives based on this hybrid structure can lead to molecules with unique three-dimensional shapes and biological activities. nih.gov

Fused polycyclic systems can be constructed by building additional rings onto the pyrazole or pyrrolidine cores. The synthesis of pyrazole-fused heterocycles is a significant area of research, yielding scaffolds like pyrazolopyridines, pyrazolopyrimidines, and pyrazolo[1,5-a]diazepines. researchgate.netresearchgate.net

Common strategies often involve the use of pyrazole precursors with reactive functional groups, such as aminopyrazoles or pyrazole carbaldehydes, which can react with bielectrophilic reagents to form a new fused ring. researchgate.netsemanticscholar.org For example, a derivative of this compound bearing an amino group at the C5 position of the pyrazole ring could be condensed with a 1,3-dicarbonyl compound to yield a pyrazolo[1,5-a]pyrimidine (B1248293) system.

Table 2: Representative Fused Pyrazole Heterocyclic Systems

| Fused System Name | General Structure | Typical Synthetic Precursors |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine |  | 5-Aminopyrazole + 1,3-Diketone |

| Pyrazolo[3,4-b]pyridine |  | 5-Aminopyrazole + α,β-Unsaturated Carbonyl |

| Imidazo[1,2-b]pyrazole |  | 3(5)-Aminopyrazole + α-Haloketone |

Spiro compounds, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The pyrrolidine-pyrazole scaffold offers several atoms that could potentially serve as a spirocyclic center.

The synthesis of spirocyclic compounds often involves intramolecular cyclization or cycloaddition reactions. clockss.orgresearchgate.net For example, a derivative of the title compound could be designed where a reactive chain is attached to the pyrrolidine nitrogen. An intramolecular Michael addition of a nucleophile on this chain to an activated double bond on the pyrazole ring (or a tethered substituent) could generate a spiro-pyrrolidine. Another well-known approach is the 1,3-dipolar cycloaddition of an azomethine ylide, generated from the pyrrolidine ring, onto a dipolarophile. This is a powerful method for constructing spiro-pyrrolidinyl-oxindole scaffolds, a privileged structure in drug discovery. nih.gov

Advanced Applications of 1 3 Pyrrolidin 2 Yl Propyl 1h Pyrazole in Contemporary Organic Chemistry

Role as a Versatile Organic Building Block

The structural framework of 1-(3-(pyrrolidin-2-yl)propyl)-1H-pyrazole allows it to serve as a foundational scaffold for the synthesis of more complex molecules and as a monomeric unit in the creation of advanced materials. The pyrazole (B372694) ring itself is a well-established pharmacophore and a versatile synthon in organic synthesis. mdpi.comnih.gov

The compound serves as a chiral starting material for the synthesis of intricate molecular structures. The pyrrolidine (B122466) ring, particularly the chiral center at the C2 position, can be exploited to introduce stereoselectivity in subsequent reactions. The secondary amine provides a reactive handle for derivatization, allowing for the attachment of various functional groups through N-alkylation, N-acylation, or condensation reactions.

The pyrazole moiety offers multiple sites for functionalization. The N1-position of the pyrazole is already substituted with the propylpyrrolidine group, directing further electrophilic substitution to other positions on the ring. The carbon atoms of the pyrazole ring can also participate in various coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds, thereby expanding the molecular complexity. This dual reactivity makes it a valuable scaffold for creating diverse libraries of compounds for screening in materials science and other non-biological applications.

While specific examples for this exact compound are not extensively documented in publicly available literature, the general utility of pyrazole-containing building blocks is widely recognized. chemscene.combldpharm.com For instance, related pyrazole derivatives are used in the synthesis of complex heterocyclic systems and as key intermediates in multi-step synthetic sequences. nih.gov

The structure of this compound is well-suited for its use as a monomer in polymerization reactions. The secondary amine of the pyrrolidine ring can be used to incorporate the molecule into polymer chains, for example, through reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess pendant pyrazole groups, which can influence the material's properties, such as thermal stability, solubility, and coordination ability with metal ions.

Furthermore, the pyrazole and pyrrolidine moieties can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the formation of supramolecular assemblies. The ability of the pyrazole ring to engage in π-π stacking can also contribute to the organization of these materials. These self-assembly processes can lead to the formation of well-ordered structures like gels, liquid crystals, or other functional materials. Research on pyrazole-modified monomers has demonstrated their utility in creating structured microgels and other polymeric materials. researchgate.net

Development as a Ligand in Metal Catalysis

The nitrogen atoms in both the pyrazole and pyrrolidine rings of this compound make it an excellent candidate for a bidentate or potentially tridentate ligand in coordination chemistry and metal catalysis. The combination of a soft pyrazole donor and a hard amine donor allows for the coordination of a wide range of metal centers.

The presence of a chiral center in the pyrrolidine ring is a key feature that enables the use of this compound in asymmetric catalysis. By coordinating to a metal center, the chiral environment of the ligand can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

The synthesis of enantiomerically pure ligands is a cornerstone of asymmetric catalysis. The pyrrolidine moiety can be derived from natural amino acids like proline, providing a straightforward route to enantiopure forms of the ligand. Once coordinated to a metal, such as palladium, rhodium, or iridium, the resulting chiral complex can be used to catalyze a variety of enantioselective transformations, including hydrogenations, allylic alkylations, and C-H functionalization reactions. The general importance of chiral pyrazole-containing ligands in asymmetric catalysis is well-established. semanticscholar.orgnih.gov

Table 1: Potential Asymmetric Catalytic Applications

| Catalytic Reaction | Metal Center | Potential Substrates |

|---|---|---|

| Asymmetric Hydrogenation | Rh, Ir, Ru | Prochiral alkenes, ketones |

| Asymmetric Allylic Alkylation | Pd | Allylic acetates, carbonates |

The modular nature of this compound allows for its modification to fine-tune its steric and electronic properties for specific catalytic applications. For example, substituents can be introduced on the pyrazole ring to alter its electron-donating ability, which in turn can affect the reactivity of the coordinated metal center. The length and nature of the linker between the two heterocyclic rings can also be varied to control the bite angle of the ligand, a critical parameter in determining the selectivity of many catalytic reactions.

The design of ligands that can actively participate in the catalytic cycle, for instance, through proton transfer or hydrogen bonding interactions, is a current area of interest. The NH group of the pyrrolidine and the nitrogen atoms of the pyrazole could potentially play such roles, stabilizing transition states or facilitating substrate activation. Protic pyrazole complexes have been shown to be effective in a range of catalytic transformations. researchgate.netnih.gov

Applications in Chemical Sensing and Diagnostics (Non-Biological)

The ability of the pyrazole and pyrrolidine nitrogen atoms to coordinate with metal ions also makes this compound a candidate for use in chemical sensors. Upon binding to a specific metal ion, the electronic properties of the molecule can change, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

By attaching a fluorophore or a chromophore to the molecular scaffold, highly sensitive and selective chemosensors can be developed. The selectivity for a particular analyte can be tuned by modifying the structure of the ligand to create a binding pocket that is complementary in size, shape, and electronic character to the target species. While specific non-biological sensing applications for this exact compound are not widely reported, the general principle of using pyrazole-based ligands for ion sensing is an active area of research. researchgate.net

Green Chemistry Applications

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For a molecule like this compound, its "greenness" can be assessed from two perspectives: the environmental impact of its synthesis and its application in sustainable chemical processes.

The development of environmentally benign synthetic routes for pyrazole and pyrrolidine derivatives is an active area of research. These strategies often focus on the use of greener solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.

Recent advancements in the synthesis of pyrazole derivatives have emphasized methods that align with green chemistry principles. nih.govresearchgate.net These include one-pot multicomponent reactions, which increase atom economy by combining several synthetic steps without isolating intermediates. nih.gov The use of alternative and safer solvents to replace traditional volatile organic compounds (VOCs) is a key aspect.

Table 1: Comparison of Solvents in the Synthesis of Pyrazole Derivatives

| Solvent System | Green Chemistry Principle | Advantages | Reference |

| Water | Safer Solvents | Non-toxic, non-flammable, readily available. | rsc.org |

| Polyethylene Glycol (PEG) | Safer Solvents, Design for Degradation | Recyclable, biodegradable, low toxicity. | mdpi.com |

| Deep Eutectic Solvents (DES) | Safer Solvents | Low volatility, non-flammable, often biodegradable. | mdpi.com |

| Solvent-free (Grinding/Mechanochemistry) | Pollution Prevention | Eliminates solvent waste, can lead to shorter reaction times. | nih.govmdpi.com |

Similarly, the synthesis of pyrrolidine derivatives has seen the adoption of greener methodologies. An electrochemical approach for the direct α-pyrazolation of N-alkoxy- and N-aryloxycarbonyl pyrrolidines has been reported, which notably avoids the need for chemical oxidants and catalysts, proceeding at room temperature. rsc.org This method represents a significant step towards a more sustainable synthesis of pyrazole-pyrrolidine linked structures.

For the specific linkage of the propyl chain to the pyrazole nitrogen (N-alkylation), green methods often involve phase-transfer catalysis or the use of ionic liquids to facilitate the reaction under milder conditions and with easier product separation. mdpi.com

The structure of this compound, featuring two nitrogen-containing heterocyclic rings, suggests its potential application as a bidentate ligand in catalysis. Pyrazole and pyrrolidine moieties are known to coordinate with a wide range of metal centers. The development of catalysts is central to sustainable chemical processes, as they can enable reactions to proceed with higher selectivity and lower energy consumption.

Protic pyrazole complexes, for instance, have been investigated for their catalytic activity in various transformations. mdpi.com The N-H group in a pyrazole ligand can play a crucial role in metal-ligand cooperation, facilitating catalytic cycles. While the target molecule is an N-substituted pyrazole, its pyrrolidine nitrogen can still act as a coordination site.

The potential use of this compound as a ligand could contribute to sustainable processes in several ways:

Development of Novel Catalysts: As a ligand, it could be used to create novel metal complexes with unique catalytic activities for reactions such as hydrogenations, oxidations, or cross-coupling reactions, which are fundamental in organic synthesis.

Asymmetric Catalysis: The chiral center at the 2-position of the pyrrolidine ring introduces the possibility of its use in asymmetric catalysis, a key area of green chemistry that allows for the selective synthesis of a desired stereoisomer, reducing waste from unwanted isomers.

Recyclable Catalysts: The ligand could be immobilized on a solid support, leading to heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost.

Table 2: Potential Green Catalytic Applications of Pyrazole-Containing Ligands

| Catalytic Application | Green Chemistry Principle | Potential Advantage of Using a Pyrazole-Ligand |

| Cross-Coupling Reactions | Atom Economy, Catalysis | High efficiency and selectivity in forming C-C and C-heteroatom bonds. |

| Hydrogenation/Transfer Hydrogenation | Use of Renewable Feedstocks, Safer Chemistry | Reduces reliance on hazardous reducing agents. |

| Oxidation Reactions | Use of Safer Oxidants | Can enable the use of greener oxidants like O2 or H2O2. |

| Asymmetric Synthesis | Pollution Prevention, Atom Economy | Enantioselective synthesis reduces isomeric waste. |

While direct evidence for the application of this compound in green chemistry is currently sparse, the analysis of its structural components through the lens of established green synthetic and catalytic principles reveals significant potential for its involvement in the development of more sustainable chemical methodologies.

Analytical Method Development for 1 3 Pyrrolidin 2 Yl Propyl 1h Pyrazole and Its Derivatives

Development of Advanced Chromatographic Methods

Chromatographic techniques are central to the analytical strategy for 1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole, enabling the separation of the target compound from starting materials, intermediates, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrazole (B372694) and pyrrolidine (B122466) derivatives. ijcpa.innih.gov Reversed-phase HPLC (RP-HPLC) is particularly common for these types of polar compounds. ijcpa.in The development of an HPLC method involves the careful selection of a stationary phase, mobile phase composition, and a suitable detector to achieve optimal separation and sensitivity.

Method development for a compound like this compound would typically start with solubility studies to select an appropriate diluent. ijcpa.in Given the polar nature of the molecule, a reversed-phase approach is often suitable. ijcpa.in The mobile phase generally consists of a mixture of an aqueous component (like water with a modifier such as trifluoroacetic acid or a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). ijcpa.insielc.com The selection of the column, typically a C18 or C8, is critical for achieving good resolution. ijcpa.in

Detection methods are chosen based on the chromophoric properties of the molecule. A Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector is commonly employed, allowing for detection at the wavelength of maximum absorbance, which enhances sensitivity and specificity. ijcpa.in For compounds lacking a strong chromophore, or for achieving higher sensitivity, a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can be used. mod3pharma.com

Validation of the developed HPLC method is performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.innih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Pyrazole Derivative Analysis

| Parameter | Typical Conditions |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.in |

| Mobile Phase | Isocratic elution with 0.1% Trifluoroacetic Acid (TFA) in Water:Methanol (20:80 v/v) ijcpa.in |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Column Temperature | 25 °C ijcpa.in |

| Injection Volume | 5.0 µL ijcpa.in |

| Detector | Diode-Array Detector (DAD) at 206 nm ijcpa.in |

| Linearity Range | 50-150 µg/mL ijcpa.in |

| LOD | 4 µg/mL ijcpa.in |

| LOQ | 15 µg/mL ijcpa.in |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC is primarily used to identify and quantify volatile impurities, residual solvents, or volatile derivatives. mdpi.com The method is particularly useful for monitoring the presence of low molecular weight starting materials or by-products. neliti.com

For non-volatile compounds, derivatization may be required to increase volatility and thermal stability. nih.gov However, for analyzing volatile species associated with the synthesis, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a highly effective approach. neliti.commdpi.com This technique allows for the extraction and concentration of volatile analytes from the sample matrix without the use of solvents. neliti.com

The GC method involves optimizing parameters such as the injector temperature, oven temperature program, and carrier gas flow rate. nih.gov The choice of the capillary column is critical and depends on the polarity of the analytes. A non-polar column like a DB-5ms or a polar column can be used. mdpi.com Detection is commonly performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification of the compounds based on their mass spectra. mdpi.comnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Volatile Heterocyclic Compounds

| Parameter | Typical Conditions |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) neliti.com |

| Fiber | DVB/Carboxen/PDMS neliti.com |

| GC Column | Capillary column (e.g., DB-5ms) mdpi.com |

| Injector | Split/Splitless, 250 °C nih.gov |

| Oven Program | Initial temp 40°C, hold for 10 min, ramp at 3°C/min to 200°C nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) nih.gov |

| MS Scan Range | 30-350 amu mdpi.com |

| Carrier Gas | Helium or Hydrogen mdpi.com |

Chiral Chromatography for Enantiomeric Separation

The this compound molecule contains a chiral center at the 2-position of the pyrrolidine ring. Therefore, it can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. acs.org Chiral chromatography, particularly chiral HPLC, is the most common method for enantiomeric separation.

The development of a chiral separation method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly versatile and effective for resolving the enantiomers of a wide range of chiral compounds, including pyrazole and pyrrolidine derivatives. acs.orgresearchgate.net The separation can be achieved using different mobile phase modes, including normal phase, reversed-phase, or polar organic mode. acs.org

For pyrrolidine and pyrazole derivatives, normal phase conditions using a mobile phase of n-hexane mixed with an alcohol (like isopropanol (B130326) or ethanol) are often successful. researchgate.net The polar organic mode, using solvents like acetonitrile, can also be beneficial, offering sharp peaks and short analysis times. acs.org The selection of the specific CSP and mobile phase is determined empirically to achieve baseline resolution of the enantiomers. acs.org The enantiomeric excess (ee) can then be determined from the relative peak areas of the two enantiomers. acs.org

Table 3: Example Conditions for Chiral HPLC Separation of Pyrrolidine/Pyrazole Derivatives

| Parameter | Typical Conditions |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux cellulose-2, Chiralcel OJ) acs.orgresearchgate.net |

| Mobile Phase Mode | Normal Phase (n-hexane/alcohol) or Polar Organic Mode acs.orgresearchgate.net |

| Detector | UV-Vis or Diode-Array Detector (DAD) acs.org |

| Application | Determination of enantiomeric purity (enantiomeric excess, ee) acs.orgnih.gov |

Spectroscopic Methods for In-Process Monitoring of Synthesis

Spectroscopic methods that allow for real-time analysis are invaluable for monitoring the progress of chemical reactions. These Process Analytical Technology (PAT) tools provide immediate insights into reaction kinetics, conversion, and the formation of intermediates or by-products, enabling better process control and optimization. azooptics.com

Real-Time Reaction Monitoring (e.g., FTIR, Raman Spectroscopy)

In-line Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for real-time monitoring of synthetic processes. azooptics.com These methods use fiber-optic probes that can be inserted directly into a reaction vessel to collect spectra continuously throughout the reaction. azooptics.com

For the synthesis of this compound, these techniques could track the consumption of reactants and the formation of the product by monitoring specific vibrational bands. For example, the disappearance of a characteristic band from a starting material and the appearance of a new band corresponding to the pyrazole or pyrrolidine ring of the product could be followed over time.

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or solvent-heavy media due to the weak Raman scattering of water. azooptics.com It can provide molecule-specific spectral fingerprints, making it effective for identifying different components in a reaction mixture. azooptics.com Chemometric models can be developed to correlate the spectral data with the concentration of reactants and products, allowing for quantitative real-time tracking of the reaction progress. azooptics.com This immediate feedback helps in identifying reaction endpoints, detecting process deviations, and ensuring consistent product quality.

Future Research Directions in Pyrrolidine Pyrazole Chemistry

Exploration of Novel and Unprecedented Synthetic Methodologies

The synthesis of complex heterocyclic systems like pyrrolidine-pyrazoles is shifting from classical methods towards more efficient, sustainable, and innovative strategies. Future research will likely concentrate on methodologies that offer higher atom economy, reduced environmental impact, and access to novel chemical space.

Key areas of exploration include:

Photoredox Catalysis: This rapidly advancing field offers new pathways for constructing both the pyrrolidine (B122466) and pyrazole (B372694) rings under mild conditions. researchgate.netresearchgate.netcharnwooddiscovery.com Research has demonstrated the use of photoredox catalysis in [3+2] cycloadditions to form structurally diverse pyrrolidine rings and for C(sp³)–H functionalization, allowing for the late-stage modification of the pyrrolidine scaffold. researchgate.netorganic-chemistry.org This approach enables reactions that are often challenging using traditional thermal methods.

C–H Activation: Direct functionalization of C–H bonds is a powerful strategy for streamlining synthetic sequences. In pyrazole chemistry, transition-metal-catalyzed C–H activation has emerged as a tool to construct functionalized pyrazole derivatives with high regioselectivity, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net Future work will likely focus on applying these techniques to directly couple pyrrolidine and pyrazole fragments or to functionalize the combined scaffold.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient. mdpi.comresearchgate.net Developing novel MCRs for the one-pot synthesis of complex pyrrolidine-pyrazole derivatives from simple, readily available starting materials is a significant goal. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced reaction control, scalability, and often, significantly reduced reaction times compared to batch processing. mdpi.comnih.gov Their application to the synthesis of pyrrolidine-pyrazole scaffolds can lead to more efficient and reproducible production of these compounds.

| Methodology | Description | Potential Advantage | Relevant Findings |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer (SET) processes, enabling unique bond formations. | Mild reaction conditions, high functional group tolerance, access to novel reactivity. | Successful synthesis of pyrrolidine rings via [3+2] cycloadditions and C-C cross-coupling. researchgate.netcharnwooddiscovery.com |

| C–H Activation | Directly converts a C–H bond into a C–C or C–X bond, typically using a transition metal catalyst. | Increased atom and step economy; avoids pre-functionalization. | Rhodium(III)-catalyzed pyrazole-directed C-H functionalization has been developed. researchgate.net |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction to form a complex product. | High efficiency, convergence, and rapid generation of molecular diversity. | Used for the one-pot synthesis of multi-substituted pyrazoles. mdpi.com |

Discovery of New Reactivity Patterns and Chemical Transformations

Beyond creating the core scaffold, future research will delve into discovering novel ways to functionalize and transform pyrrolidine-pyrazole molecules. Understanding the intrinsic reactivity of this linked heterocyclic system is crucial for developing new applications.

Skeletal Remodeling: A frontier in synthetic chemistry involves the cleavage of inert bonds within a ring system to enable "skeletal remodeling." Recent work has shown that photoredox catalysis can facilitate the selective cleavage of C–N bonds in unstrained pyrrolidines. researchgate.netnih.gov Applying this concept to a pyrrolidine-pyrazole conjugate could allow for ring-expansion or ring-opening transformations, leading to entirely new molecular architectures.

Deconstruction-Reconstruction Strategies: Inspired by recent work on other heterocycles, a deconstruction-reconstruction strategy could be envisioned. For instance, a pyrimidine ring has been opened by pyrrolidine to form an intermediate that can be subsequently cyclized with isotopically labeled reagents. acs.org A similar strategy could offer unprecedented ways to modify the pyrazole ring within the pyrrolidine-pyrazole structure.

Exploiting Inherent Reactivity: The pyrazole ring exhibits distinct reactivity, with electrophilic substitution favored at the C4 position and nucleophilic attack at C3 and C5. mdpi.comnih.gov Future studies will likely explore how the tethered pyrrolidine moiety influences this electronic landscape, potentially leading to new regioselective functionalization patterns that are not observed in simpler pyrazole systems.

Expansion of Computational Modeling Capabilities for Complex Heterocycles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of properties and the elucidation of reaction mechanisms. eurasianjournals.comeurasianjournals.com For complex heterocycles like 1-(3-(Pyrrolidin-2-yl)propyl)-1H-pyrazole, computational modeling will play a pivotal role in accelerating discovery.

Future directions in this area include:

Predicting Reactivity and Regioselectivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. eurasianjournals.com This allows chemists to predict the most likely outcomes of new reactions and to design catalysts or substrates that favor a desired product, saving significant laboratory time and resources.

Designing Novel Catalysts and Ligands: Computational screening can be used to design new chiral ligands or organocatalysts based on the pyrrolidine-pyrazole scaffold for use in asymmetric synthesis. By modeling the interactions between the catalyst, substrates, and transition states, researchers can rationally design catalysts with improved activity and enantioselectivity.

Innovative Non-Biological Applications in Materials Science and Catalysis

While much of the interest in pyrrolidine-pyrazole scaffolds has been driven by medicinal chemistry, significant opportunities exist in non-biological applications. The unique combination of a flexible, chiral pyrrolidine and a coordinating pyrazole ring makes these structures highly attractive for materials science and catalysis.

Metal-Organic Frameworks (MOFs): Pyrazole and its derivatives are excellent ligands for constructing MOFs—crystalline, porous materials with applications in gas storage, separation, and catalysis. researchgate.netsemanticscholar.org Pyrazolate-based MOFs are known for their high chemical stability. acs.org Incorporating a pyrrolidine-functionalized linker could introduce chirality and new functionalities into the MOF structure, potentially leading to materials for enantioselective separations or catalysis. researchgate.net

| Application Area | Scaffold Role | Key Findings/Potential |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligand / Organocatalyst | Pyrrolidine-based structures are effective organocatalysts. Pyrazole provides a strong coordination site for metals. researchgate.netnih.gov |

| Materials Science (MOFs) | Functional Linker/Ligand | Pyrazole-based MOFs show high stability and utility in gas capture and catalysis. researchgate.netacs.orgresearchgate.net |

| Conductive Materials | Component of MOFs | Pyrazole-based MOFs have been shown to exhibit electrical and proton conductivity. acs.org |

Asymmetric Catalysis: The pyrrolidine ring is a cornerstone of successful organocatalysts (e.g., proline) and chiral ligands. researchgate.net The pyrazole moiety, in turn, is a versatile N-donor ligand for transition metals. nih.govrsc.org The combination within a single molecule creates a powerful bidentate or pincer-type ligand. Future research will focus on synthesizing libraries of chiral pyrrolidine-pyrazole ligands and screening them in a wide range of metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions.

Development of Bio-Inspired Synthetic Approaches (Non-Biological Context)

Nature provides a blueprint for the efficient synthesis of complex molecules. Applying these principles to the synthesis of man-made structures in a non-biological context is a growing area of research. The pyrrolidine ring itself is a common motif in natural products, particularly alkaloids. nih.gov

Future research can draw inspiration from biosynthesis in several ways:

Organocatalytic Cascade Reactions: Many enzymatic reactions rely on principles of organocatalysis (e.g., enamine/iminium activation). Designing laboratory-based cascade reactions that mimic these biosynthetic pathways could provide highly efficient routes to complex pyrrolidine-pyrazole derivatives. A multi-step sequence could be triggered by a single organocatalyst, rapidly building molecular complexity from simple precursors.

Biomimetic Cyclizations: The formation of heterocyclic rings in nature often involves intricate cyclization reactions that proceed with high stereo- and regioselectivity. Studying these pathways can inspire new synthetic methods for constructing the pyrrolidine or pyrazole ring systems under mild, environmentally friendly conditions. nih.gov This approach aligns with the principles of green chemistry, aiming to reduce waste and energy consumption in chemical synthesis.

Q & A

Advanced Research Question

- Steric Effects : The pyrrolidine-propyl chain enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), as shown in docking studies .

- Electronic Effects : Pyrazole’s electron-withdrawing nitrogen atoms stabilize charge-transfer interactions with biological targets, improving inhibition constants (Kᵢ < 100 nM in kinase assays) .

SAR Strategy : - Introduce substituents at the pyrazole C4 position to modulate electron density.

- Replace pyrrolidine with piperidine to alter conformational flexibility .

What computational tools are recommended for predicting the binding modes of this compound with therapeutic targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like SARS-CoV-2 Mpro or inflammatory cytokines .

- MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2.0 Å over 100 ns simulations indicates robust target engagement) .

Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays .

How can synthetic byproducts or impurities be identified and mitigated during scale-up?

Basic Research Question

- Byproduct Identification : LC-MS detects impurities (e.g., over-alkylated derivatives or deprotection byproducts) .

- Mitigation Strategies :

- Optimize stoichiometry (1:1.2 ratio of pyrazole to alkylating agent).

- Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

Advanced Research Question

- Cytokine Inhibition : ELISA measures TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ values < 10 µM indicate potency) .

- COX-2 Inhibition : Fluorometric assays quantify enzyme activity reduction (compare to celecoxib as a positive control) .

Experimental Design : - Include dose-response curves (0.1–100 µM range).

- Validate with Western blotting for COX-2 protein expression .

How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

Advanced Research Question

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 mins suggests favorable stability) .

- Plasma Protein Binding : Use ultrafiltration assays; >90% binding may limit free drug availability .

Optimization : Introduce fluorine atoms to block metabolic hotspots (e.g., C–H bonds adjacent to nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.